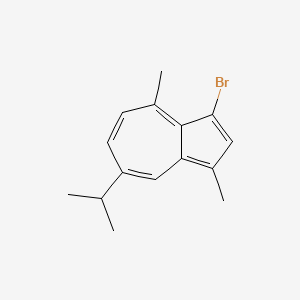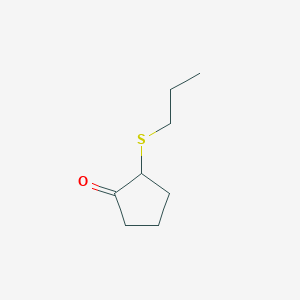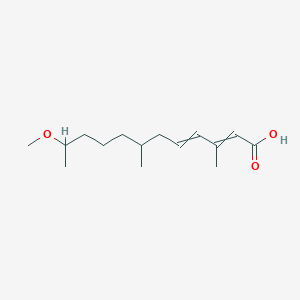
3,5,5,6,6,6-Hexafluorohex-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5,6,6,6-Hexafluorohex-3-en-2-ol is a fluorinated alcohol compound with the molecular formula C6H6F6O It is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5,6,6,6-Hexafluorohex-3-en-2-ol typically involves the fluorination of hex-3-en-2-ol. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity. The product is typically purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,5,5,6,6,6-Hexafluorohex-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hexafluorohexane derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of hexafluorohexanone or hexafluorohexanal.
Reduction: Formation of hexafluorohexane.
Substitution: Formation of various substituted hexafluorohexenes.
Aplicaciones Científicas De Investigación
3,5,5,6,6,6-Hexafluorohex-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3,5,5,6,6,6-Hexafluorohex-3-en-2-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can engage in strong dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,3,4,4,5,5-Hexafluorohexan-2-ol: Similar structure but lacks the double bond present in 3,5,5,6,6,6-Hexafluorohex-3-en-2-ol.
2,2,3,3,4,4-Hexafluorobutanol: Shorter carbon chain and different fluorination pattern.
Hexafluoroisopropanol: Contains three fluorine atoms on each of the two carbon atoms adjacent to the hydroxyl group.
Uniqueness
This compound is unique due to its specific fluorination pattern and the presence of a double bond, which imparts distinct reactivity and properties compared to other fluorinated alcohols. Its combination of high fluorine content and structural features makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
90550-23-5 |
|---|---|
Fórmula molecular |
C6H6F6O |
Peso molecular |
208.10 g/mol |
Nombre IUPAC |
3,5,5,6,6,6-hexafluorohex-3-en-2-ol |
InChI |
InChI=1S/C6H6F6O/c1-3(13)4(7)2-5(8,9)6(10,11)12/h2-3,13H,1H3 |
Clave InChI |
PNDNAXLUBAOGIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=CC(C(F)(F)F)(F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
![3-[(4-Methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14375097.png)



![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)

![1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14375136.png)
![5,5'-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B14375139.png)


![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)


